4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide
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Overview
Description
4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-methyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with 1-methylpyrazole-4-carbaldehyde under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit enzymes like carbonic anhydrase.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The molecular targets and pathways involved include the modulation of pH levels and the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-allyl-4-methylbenzenesulfonamide
- 4-methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide
- 4-methyl-N-pyridin-3-yl-benzenesulfonamide
Uniqueness
4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazole moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C12H14N4O2S |
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Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S/c1-10-3-5-12(6-4-10)19(17,18)15-13-7-11-8-14-16(2)9-11/h3-9,15H,1-2H3/b13-7+ |
InChI Key |
JCJSKNIIOCDBNK-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN(N=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2)C |
Origin of Product |
United States |
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